molecular formula C18H16N2O3 B2676663 N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941982-97-4

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2676663
CAS No.: 941982-97-4
M. Wt: 308.337
InChI Key: ZVQADBFLWZQTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylphenylamine with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
  • N-(2-ethylphenyl)propylamine
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Uniqueness

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-11-7-3-5-9-13(11)19-17(22)15-16(21)12-8-4-6-10-14(12)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQADBFLWZQTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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